molecular formula C16H18FN3O3S B2405217 2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1208817-89-3

2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2405217
CAS No.: 1208817-89-3
M. Wt: 351.4
InChI Key: NTKRANCTCUHBQX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole ring, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other oxadiazoles and piperidine derivatives. Compared to these, 2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is unique due to the presence of the cyclopropyl and fluorophenyl groups, which can enhance its biological activity and specificity. Some similar compounds are:

  • 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
  • 2-Cyclopropyl-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

2-cyclopropyl-5-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c17-13-3-5-14(6-4-13)24(21,22)20-9-7-12(8-10-20)16-19-18-15(23-16)11-1-2-11/h3-6,11-12H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKRANCTCUHBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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